Lipophilicity (XLogP3) Divergence Among Regioisomers
The target compound’s meta-CF3 phenyl substitution results in a distinct computed lipophilicity (XLogP3 = 3.0) compared to the ortho-substituted regioisomer (5-[2-(trifluoromethyl)phenyl]pyridin-2-amine, XLogP3 = 3.1) [1]. This quantified difference, while numerically modest, is associated with differential hydrogen bonding capacity (HBA count: 5 vs. 4) and topological polar surface area, leading to altered permeability and metabolic clearance profiles in empirical SAR series.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine (ortho isomer), XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = -0.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Even small changes in lipophilicity (ΔlogP ~0.1) can non-linearly shift the therapeutic window in CNS or systemic drug discovery programs, making precise isomer selection critical for SAR interpretation and reproducibility.
- [1] PubChem. Compare XLogP3 of CID 10243267 and CID 18550438 (5-[2-(trifluoromethyl)phenyl]pyridin-2-amine). View Source
